Meclofenoxate
Overview
Description
Preparation Methods
The preparation of meclofenoxate hydrochloride involves several steps:
- Acyl Chlorination Reaction: p-chlorophenoxyacetic acid reacts with thionyl chloride to form p-chlorophenoxyacetyl chloride .
Condensation Reaction: The p-chlorophenoxyacetyl chloride then reacts with dimethylaminoethanol to produce this compound free alkali.
Formation of Hydrochloride: The free alkali is converted into this compound hydrochloride through heat preservation and filtration.
An alternative method involves lyophilized preparation, where this compound hydrochloride is mixed with mannitol and injection water, adjusted to a pH of 3-5, and then freeze-dried .
Chemical Reactions Analysis
Meclofenoxate undergoes several types of chemical reactions:
Hydrolysis: In biological fluids, this compound is rapidly degraded to 4-chlorophenoxyacetic acid.
Oxidation and Reduction: This compound can promote the oxidation and reduction of brain cells, regulating the metabolism of nerve cells.
Substitution: The compound can undergo substitution reactions, particularly involving the ester group.
Common reagents used in these reactions include thionyl chloride for acyl chlorination and dimethylaminoethanol for condensation . The major products formed include 4-chlorophenoxyacetic acid and dimethylaminoethanol .
Scientific Research Applications
Meclofenoxate has a wide range of scientific research applications:
Chemistry: It is used to study the effects of cholinergic nootropics on cognitive functions.
Medicine: This compound is used in the treatment of senile dementia, Alzheimer’s disease, and other cognitive disorders.
Industry: The compound is used in the production of dietary supplements and prescription drugs.
Mechanism of Action
Meclofenoxate primarily exerts its effects through cholinergic mechanisms. It acts as an efficient transporter of dimethylethanolamine, encouraging the production of choline in the brain, which is then synthesized into acetylcholine . This increase in acetylcholine neurotransmitters enhances cognitive functions . Additionally, this compound increases cellular membrane phospholipids and improves blood flow and oxygen uptake in the brain .
Comparison with Similar Compounds
Meclofenoxate is often compared with other nootropic compounds such as piracetam, pyritinol, co-dergocrine, pentoxifylline, and nimodipine . While all these compounds enhance cognitive functions, this compound is unique in its dual action as both a cholinergic agent and a cellular membrane phospholipid enhancer . This dual mechanism makes it particularly effective in improving memory and cognitive functions in elderly patients .
Similar Compounds
- Piracetam
- Pyritinol
- Co-dergocrine
- Pentoxifylline
- Nimodipine
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTYGFHCIAKPGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046940 | |
Record name | Meclofenoxate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-68-3 | |
Record name | Meclofenoxate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meclofenoxate [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meclofenoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13758 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | meclofenoxate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Meclofenoxate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Meclofenoxate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECLOFENOXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C76QQ2I0RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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